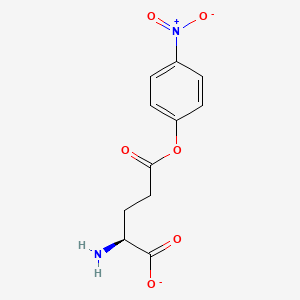mercury CAS No. 56955-01-2](/img/structure/B14615352.png)
[1-(Acetyloxy)-1-phenylprop-1-en-2-yl](chloro)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury: is an organomercury compound characterized by the presence of an acetyloxy group, a phenyl group, and a chloro-mercury moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury typically involves the reaction of phenylpropenyl acetate with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5CH=CHCOOCH3+HgCl2→C6H5CH=CHCOOCH2HgCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the mercury moiety, potentially converting it to a less oxidized state.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution can produce various organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain analytes.
Biology:
Biochemical Studies: The compound’s interaction with biological molecules can be studied to understand its effects on cellular processes.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury exerts its effects involves its interaction with various molecular targets. The acetyloxy group can participate in esterification reactions, while the chloro-mercury moiety can form complexes with nucleophilic sites on proteins and other biomolecules. These interactions can disrupt normal cellular functions and lead to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Phenylmercuric Acetate: Similar in structure but lacks the acetyloxy group.
Phenylmercuric Chloride: Similar but without the acetyloxy and propenyl groups.
Uniqueness: The presence of the acetyloxy group in 1-(Acetyloxy)-1-phenylprop-1-en-2-ylmercury imparts unique chemical properties, making it more reactive in certain types of reactions compared to its analogs. This uniqueness can be leveraged in specific applications where such reactivity is desirable.
Eigenschaften
CAS-Nummer |
56955-01-2 |
|---|---|
Molekularformel |
C11H11ClHgO2 |
Molekulargewicht |
411.25 g/mol |
IUPAC-Name |
(1-acetyloxy-1-phenylprop-1-en-2-yl)-chloromercury |
InChI |
InChI=1S/C11H11O2.ClH.Hg/c1-3-11(13-9(2)12)10-7-5-4-6-8-10;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
AZGYLJDFDDKJDA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C(C1=CC=CC=C1)OC(=O)C)[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
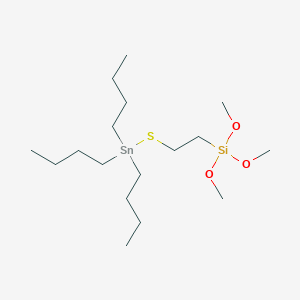

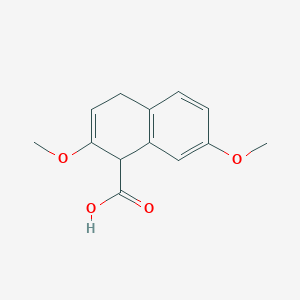
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
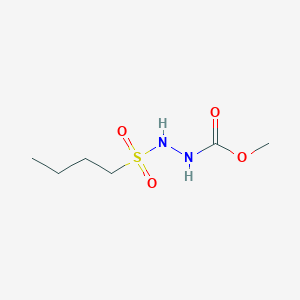
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

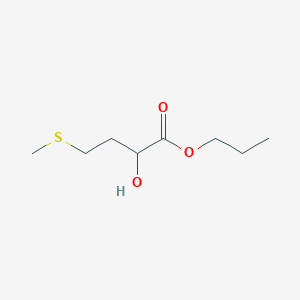
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
